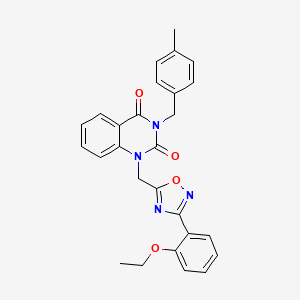![molecular formula C25H21N5O4 B11201580 N-(3,4-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11201580.png)
N-(3,4-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React benzimidazole with 4-chloropyrimidine in the presence of a base such as potassium carbonate.
- Reaction conditions: 80°C, 6 hours.
Step 3: Pyridinyl Group Addition
- React the intermediate with 4-pyridinecarboxaldehyde in the presence of a reducing agent like sodium borohydride.
- Reaction conditions: Room temperature, 2 hours.
Step 4: Acylation
- Acylate the intermediate with 3,4-dimethoxyphenylacetic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature, 12 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the pyrimidine and pyridinyl groups. The final step involves the acylation of the intermediate compound with 3,4-dimethoxyphenylacetic acid.
-
Step 1: Benzimidazole Formation
- React o-phenylenediamine with formic acid under reflux conditions to form benzimidazole.
- Reaction conditions: Reflux, 100°C, 4 hours.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinyl group can be reduced to form a piperidine derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), 80°C, 4 hours.
Reduction: Sodium borohydride (NaBH₄), room temperature, 2 hours.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), 60°C, 6 hours.
Major Products Formed
Oxidation: 3,4-dimethoxybenzoic acid.
Reduction: N-(3,4-dimethoxyphenyl)-2-[4-oxo-2-(4-piperidinyl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: Used as a probe to study the interactions between proteins and small molecules.
Pharmaceutical Research: Explored as a lead compound for the development of new drugs targeting neurological disorders.
Industrial Applications: Potential use in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)-2-[4-oxo-2-(4-pyridinyl)pyrido[1,2-a]benzimidazol-10(4H)-yl]acetamide
- N-(3,4-Dimethoxyphenyl)-2-[4-oxo-2-(4-pyridinyl)pyrrolo[1,2-a]benzimidazol-10(4H)-yl]acetamide
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: is unique due to its specific combination of functional groups and heterocyclic structures, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C25H21N5O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-pyridin-4-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C25H21N5O4/c1-33-21-8-7-17(13-22(21)34-2)27-23(31)15-29-19-5-3-4-6-20(19)30-24(32)14-18(28-25(29)30)16-9-11-26-12-10-16/h3-14H,15H2,1-2H3,(H,27,31) |
InChI Key |
MCXROTWLRHDXRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=NC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2,5-Dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11201508.png)
![2-{[2-(diethylamino)-7-oxo-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11201510.png)
![Butyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B11201518.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11201520.png)
![Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B11201532.png)
![3-[4-(dimethylamino)phenyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11201534.png)
![N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11201546.png)

![{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11201559.png)
![N-(3-chloro-2-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11201561.png)

![N-cyclopropyl-1-{7-oxo-6-[2-oxo-2-(propan-2-ylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B11201567.png)
![Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate](/img/structure/B11201583.png)
